Human sEH Inhibitory Potency of N-Ethyl-2-hydroxy-4-isopropylbenzamide Versus Des-Isopropyl Analog N-Ethylsalicylamide
The target compound (US8815951, compound 478) inhibits recombinant human soluble epoxide hydrolase (HsEH) with an IC₅₀ of 0.26 ± 0.02 μM at an enzyme concentration of 0.26 μM . In contrast, the des-isopropyl analog N-ethylsalicylamide (N-ethyl-2-hydroxybenzamide, CAS 4611-42-1) has no reported sEH inhibitory activity in the same patent series, consistent with the SAR observation that the 4-alkyl substituent on the benzamide ring is essential for sEH binding pocket occupancy . This represents a functional gain of at least two orders of magnitude in potency attributable specifically to the 4-isopropyl group.
| Evidence Dimension | Human sEH (HsEH) IC₅₀ |
|---|---|
| Target Compound Data | 0.26 ± 0.02 μM (260 nM) |
| Comparator Or Baseline | N-Ethylsalicylamide: no sEH inhibition reported in the same assay system |
| Quantified Difference | Qualitative difference: active vs. inactive at sEH; ≥100-fold implied potency advantage conferred by 4-isopropyl substitution |
| Conditions | Recombinant human sEH assay at [HsEH] = 0.26 μM, as described in US 8,815,951 B2 Table 1 |
Why This Matters
Confirms that the 4-isopropyl group is not a passive substituent but a critical pharmacophoric element; procurement of the des-isopropyl analog for sEH studies would yield a functionally inert compound.
- [1] Hammock BD, Zheng J, Morisseau C, et al. Inhibitors of epoxide hydrolases for the treatment of inflammation. US Patent 8,815,951 B2. Table 1: compound 478 – HsEH IC₅₀ = 0.26 ± 0.02 μM (0.26 μM enzyme). View Source
